molecular formula C16H15FN2O4 B14078017 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid

Cat. No.: B14078017
M. Wt: 318.30 g/mol
InChI Key: RSVTUEPPMFZYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is a complex organic compound that features a fluorinated benzene ring, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the fluorinated benzene ring and the furan ring. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents, such as Selectfluor, and various coupling agents to facilitate the formation of the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted benzene rings with different functional groups .

Scientific Research Applications

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the piperazine moiety facilitates its transport across cell membranes. The furan ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of the piperazine moiety.

    4-Fluoro-3-(furan-2-yl)benzoic acid: Contains a furan ring but lacks the piperazine moiety.

    5-Fluoro-2-(furan-2-yl)benzoic acid: Another fluorinated benzoic acid derivative with a furan ring.

Uniqueness

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is unique due to its combination of a fluorinated benzene ring, a furan ring, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15FN2O4

Molecular Weight

318.30 g/mol

IUPAC Name

3-fluoro-5-[4-(furan-2-carbonyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C16H15FN2O4/c17-12-8-11(16(21)22)9-13(10-12)18-3-5-19(6-4-18)15(20)14-2-1-7-23-14/h1-2,7-10H,3-6H2,(H,21,22)

InChI Key

RSVTUEPPMFZYSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC(=C2)C(=O)O)F)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.